molecular formula C37H46N2O12 B1281678 3-Aminorifamycin S CAS No. 51756-80-0

3-Aminorifamycin S

Cat. No.: B1281678
CAS No.: 51756-80-0
M. Wt: 710.8 g/mol
InChI Key: SMPJCQGFZSDIHE-GVDHMVJUSA-N
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Description

Historical Overview of its Discovery and Initial Academic Characterization

Historically, 3-Aminorifamycin S was first identified and utilized in academic and industrial research as a semi-synthetic compound. It played a pivotal role as a key intermediate in the synthesis of other rifamycin (B1679328) derivatives. For instance, research from the Italian drug company Farmitalia Carlo Erba in 1981 detailed the synthesis of rifabutin (B1679326), a process which relied on this compound as a precursor. mdpi.com The synthesis involved the azidation of Rifamycin S, which, after a spontaneous loss of a nitrogen molecule, yielded this compound. mdpi.com

Several synthetic pathways for producing this compound have been developed and patented. These methods commonly start with a rifamycin precursor, such as Rifamycin S or 3-bromo-rifamycin S. One documented method involves reacting 3-bromo-rifamycin S with an ammonia-methanol solution in a solvent like 1,4-dioxane (B91453). google.com Another approach obtains this compound from Rifamycin S via a reaction with sodium azide (B81097). prepchem.com

A significant development in the understanding of this compound occurred in 2017, when researchers reported the isolation of this compound as a natural product for the first time. ubc.caresearchgate.net It was discovered in the culture of a Micromonospora species isolated from a marine sediment. ubc.canih.gov This finding was noteworthy as it demonstrated that nature also utilizes the 3-amino structural motif, which was previously known from semi-synthetic efforts to enhance antimicrobial activity. ubc.caresearchgate.net Initial characterization confirmed that its biological activity, consistent with the rifamycin class, is the potent inhibition of bacterial RNA polymerase. smolecule.com

Detailed Research Findings

The table below summarizes various synthesis methods for this compound as documented in scientific literature and patents.

Starting MaterialKey ReagentsSolvent(s)Reported YieldReference
3-bromo-rifamycin SMethanolic ammonia (B1221849)1,4-dioxane92.9% google.com
Rifamycin SSodium azideMethylformamideNot specified prepchem.com
3-bromo-rifamycin SSodium nitrite (B80452), Zinc powder, Manganese dioxideN,N-dimethylformamide (DMF)Not specified
3-bromo-rifamycin SAmmonia-methanol solutionTetrahydrofuran (B95107) or alcohol>80% smolecule.com

Properties

IUPAC Name

[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-26-amino-2,15,17-trihydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23,27,29-tetraoxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaen-13-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H46N2O12/c1-15-11-10-12-16(2)36(47)39-27-26(38)31(44)23-24(32(27)45)30(43)20(6)34-25(23)35(46)37(8,51-34)49-14-13-22(48-9)17(3)33(50-21(7)40)19(5)29(42)18(4)28(15)41/h10-15,17-19,22,28-29,33,41-43H,38H2,1-9H3,(H,39,47)/b11-10+,14-13+,16-12-/t15-,17+,18+,19+,22-,28-,29+,33+,37-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMPJCQGFZSDIHE-GVDHMVJUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C=CC=C(C(=O)NC2=C(C(=O)C3=C(C2=O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1/C=C/C=C(\C(=O)NC2=C(C(=O)C3=C(C2=O)C(=C(C4=C3C(=O)[C@](O4)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C)O)N)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H46N2O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

710.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51756-80-0
Record name 3-Amino-1,4-dideoxy-1,4-dihydro-1,4-dioxorifamycin
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Record name 3-Aminorifamycin S
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Record name Rifamycin, 3-amino-1,4-dideoxy-1,4-dihydro-1,4-dioxo-(9Cl)
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Record name 3-AMINORIFAMYCIN S
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Synthetic Methodologies and Chemical Reaction Pathways

Semisynthetic Approaches to 3-Aminorifamycin S

Semisynthetic strategies are pivotal in the production of this compound, offering routes that modify the natural rifamycin (B1679328) structure to introduce the desired amino group at the C-3 position.

A primary route for synthesizing this compound involves the direct replacement of a leaving group at the 3-position of the rifamycin S naphthoquinone ring with an amino group. This is typically accomplished through nucleophilic substitution.

A widely employed method for the synthesis of this compound is the direct amination of 3-Bromo-rifamycin S. google.com This reaction involves treating 3-Bromo-rifamycin S, dissolved in a suitable solvent, with a solution of ammonia (B1221849) in methanol (B129727). google.comsmolecule.com The process is a nucleophilic substitution where the bromine atom at the 3-position is displaced by the amino group from ammonia. The reaction is typically carried out in solvents like ethers (such as 1,4-dioxane (B91453) or tetrahydrofuran), hydrocarbons, or alcohols. google.com

The general steps for this process are:

Dissolution of 3-Bromo-rifamycin S in an appropriate solvent. google.comsmolecule.com

Addition of an ammonia-methanol solution to initiate the nucleophilic substitution. google.comsmolecule.com

Crystallization of the resulting this compound. google.comsmolecule.com

Filtration and drying of the final product. google.comsmolecule.com

Optimizing the reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often adjusted include the choice of solvent, reaction temperature, and the molar ratio of reactants. The reaction temperature is generally maintained between 0-50°C. google.comgoogle.com The molar ratio of 3-Bromo-rifamycin S to ammonia is typically in the range of 1:1 to 1:10. google.comgoogle.com

Research has shown that this method can produce high yields, often exceeding 80%, with purities greater than 98.5%, which may allow the product to be used in subsequent reactions without further purification. google.com One specific protocol using 1,4-dioxane as a solvent at 32°C reported a yield of 92.9% and a purity of 99.1%. google.com The reaction time is also relatively short, typically ranging from 1 to 5 hours. google.com

Table 1: Optimization of Direct Amination of 3-Bromo-rifamycin S

Parameter Condition Reported Yield (%) Reported Purity (%) Reference
Solvent 1,4-Dioxane 92.9 99.1 google.com
Solvent Methanol 92.4 98.5 google.com
Temperature 32 ± 3°C >80 >98.5 google.com
Molar Ratio (Bromo-rifamycin S:NH₃) 1:1 - 1:10 >80 >98.5 google.comgoogle.com
Reaction Time 1 - 5 hours >80 >98.5 google.com

An alternative to direct amination is a multi-step pathway that involves the transformation of an intermediate functional group into the desired amino group.

A multi-step synthesis route starting from 3-Bromo-rifamycin S has been developed. google.com This pathway involves a sequence of three key chemical transformations: nitration, reduction, and oxidation. The initial step is the reaction of 3-Bromo-rifamycin S with sodium nitrite (B80452) in N,N-dimethylformamide (DMF) to yield 3-Nitro-rifamycin S. google.com This is followed by the reduction of the nitro group to an amine using zinc powder and acetic acid, which produces 3-Amino-rifamycin SV. google.com The final step is the oxidation of the hydroquinone (B1673460) form (SV) to the quinone form (S) using an oxidizing agent like manganese dioxide or potassium ferricyanide (B76249) to obtain this compound. google.com

The conversion proceeds through two key intermediates: 3-Nitro-rifamycin S and 3-Amino-rifamycin SV. google.com

Formation of 3-Nitro-rifamycin S: 3-Bromo-rifamycin S is treated with sodium nitrite in a dipolar aprotic solvent such as N,N-dimethylformamide. google.comgoogle.com The reaction is typically conducted at a temperature ranging from room temperature to 40°C. google.com

Formation of 3-Amino-rifamycin SV: The intermediate 3-Nitro-rifamycin S is then reduced. A common method for this reduction is the use of zinc powder in the presence of acetic acid. google.com This step converts the nitro group at the 3-position into an amino group, resulting in the formation of 3-Amino-rifamycin SV, the hydroquinone form of the final product. google.com

Oxidation to this compound: The final step is the oxidation of 3-Amino-rifamycin SV. This is necessary to convert the hydroquinone ring system back to the quinone structure characteristic of rifamycin S. Oxidizing agents such as manganese dioxide or potassium ferricyanide are used to achieve this transformation, yielding the desired this compound. google.com One documented procedure reported a yield of 81.5% for this multi-step process.

Table 2: Multi-Step Synthesis of this compound

Step Reactants Reagents Product Reference
Nitration 3-Bromo-rifamycin S Sodium nitrite, N,N-dimethylformamide 3-Nitro-rifamycin S google.com
Reduction 3-Nitro-rifamycin S Zinc powder, Acetic acid 3-Amino-rifamycin SV google.com
Oxidation 3-Amino-rifamycin SV Manganese dioxide or Potassium ferricyanide This compound google.com

Multi-Step Transformation Pathways

Oxidation to the Quinone Form (this compound)

The conversion of the hydroquinone precursor, 3-amino-rifamycin SV, to its bioactive quinone form, this compound, is a critical oxidation step. This transformation is essential for the compound's antibacterial activity. The most commonly employed oxidizing agent for this purpose is manganese dioxide (MnO₂) in a solvent such as dichloromethane. Other reagents that can effect this oxidation include aqueous potassium ferricyanide (K₃[Fe(CN)₆]) and magnesium persulfate. The underlying mechanism of oxidation with MnO₂ involves the abstraction of hydrogen from the hydroquinone, leading to the formation of the quinone through electron transfer.

A typical protocol involves the reaction of 3-amino-rifamycin SV with an oxidizing agent at a controlled temperature. For instance, in a multi-step synthesis starting from 3-bromo-rifamycin S, after the reduction of an intermediate to 3-amino-rifamycin SV, the oxidation is carried out at room temperature to yield this compound.

Table 1: Oxidizing Agents for the Synthesis of this compound

Oxidizing AgentSolventConditions
Manganese dioxide (MnO₂)DichloromethaneRoom Temperature
Potassium ferricyanide (K₃[Fe(CN)₆])AqueousRoom Temperature
Magnesium persulfateNot specifiedNot specified

This table is based on information from multiple sources. google.comaua.grpsu.edu

Preparation via Azidation of Rifamycin S

An alternative route to this compound involves the azidation of Rifamycin S. This method, as described in U.S. Patent 4,007,169, utilizes sodium azide (B81097) (NaN₃) to introduce the amino functionality. google.comprepchem.com The reaction is typically carried out in a solvent like methylformamide at a controlled temperature, for example, 35°C for 60 minutes. prepchem.com This process is reported to be accompanied by a spontaneous loss of a nitrogen molecule. researchgate.netmdpi.com Following the reaction, the mixture is diluted and washed to isolate the product. The resulting this compound can then be recrystallized from a solvent such as 2-methoxyethanol (B45455) to achieve higher purity. prepchem.com However, it is important to note that sodium azide is a highly toxic and explosive compound, which poses significant safety challenges for industrial-scale production. google.com

Industrial-Scale Synthesis Methods and Process Development

For large-scale industrial production of this compound, direct amination of 3-bromo-rifamycin S is a preferred method due to its efficiency and milder reaction conditions. google.com This process involves dissolving 3-bromo-rifamycin S in a suitable solvent, which can be an ether (like 1,4-dioxane or tetrahydrofuran), a hydrocarbon (like toluene), or an alcohol (like methanol). google.comgoogle.com An ammonia-methanol solution is then added to the reaction mixture. google.comsmolecule.com

Key process parameters that are optimized for industrial synthesis include:

Solvent Selection: Ethers such as 1,4-dioxane and tetrahydrofuran (B95107) (THF) offer better solubility for 3-bromo-rifamycin S compared to methanol, which can lead to improved reaction rates. However, from a cost perspective, methanol is often favored for large-scale operations.

Reaction Temperature: The reaction is typically conducted at a controlled temperature, for instance, 32°C. google.com

Reaction Time: The direct amination process is relatively short, often requiring only 1 to 5 hours for completion. google.com

Crystallization: After the reaction, a crystallization step is employed to isolate and purify the product. Ethylene glycol monomethyl ether is an effective solvent for this purpose, allowing for high recovery efficiency. google.com

A specific example from a patent (CN105001236B) details a process starting with 200g of 3-bromo-rifamycin S in 1,4-dioxane, reacting with a methanolic ammonia solution at 32°C for 1-5 hours, resulting in a 92.9% yield and 99.1% purity of this compound.

Comparative Analysis of Different Synthetic Routes

When comparing the different synthetic routes to this compound, several factors are taken into consideration, including reaction time, yield, purity, cost of reagents, and environmental impact. The two primary pathways are the nitration-reduction-oxidation of 3-bromo-rifamycin S and the direct amination of 3-bromo-rifamycin S.

Table 2: Comparative Analysis of Synthetic Routes to this compound

ParameterDirect AminationNitration-Reduction-Oxidation
Reaction Time 1–5 hours8–12 hours
Yield 80–93%70–82%
Purity 98.5–99.2%97–98.5%
Key Reagents Methanol, NH₃DMF, NaNO₂, Zn
Environmental Impact LowModerate (toxic byproducts)
Industrial Viability HighModerate

This table is based on information from a cited source.

The direct amination route is generally considered more advantageous for industrial applications. google.com It offers a shorter reaction time, higher yields, and better product purity. Furthermore, it involves less hazardous reagents and has a lower environmental impact compared to the nitration-reduction-oxidation pathway, which utilizes toxic substances and is a multi-step process requiring more complex control over reaction parameters. google.com The azidation route, while chemically feasible, is largely avoided in industrial settings due to the significant safety risks associated with sodium azide. google.com

Biosynthetic Pathways and Natural Product Isolation

Isolation from Microbial Cultures

3-Aminorifamycin S has been identified as a natural product from the genus Micromonospora, a group of actinomycetes known for producing a diverse array of secondary metabolites. nih.govnih.gov Specifically, it was isolated from the culture of Micromonospora sp. strain RJA4480. researchgate.netubc.ca This discovery was notable because, prior to this finding, this compound had only been produced via semisynthesis, and no 3-amino ansa macrolide had been reported as a natural product. ubc.ca The isolation was achieved through bioassay-guided fractionation of the ethyl acetate (B1210297) extracts from solid agar (B569324) cultures of the microorganism. researchgate.netubc.ca

The producing organism, Micromonospora sp. RJA4480, was originally isolated from a marine sediment sample. researchgate.netubc.ca The sediment was collected at a depth of -85 meters in Barkley Sound, British Columbia. ubc.ca Marine sediments are recognized as a rich and still largely untapped reservoir of microbial diversity, hosting microorganisms that have adapted to unique and extreme conditions. nih.govnih.gov These adaptations often lead to the production of novel secondary metabolites with potent biological activities, making marine sediments a valuable source for the discovery of new therapeutic agents. researchgate.netnih.gov

Isolation Details for this compound
Producing Organism Micromonospora sp. RJA4480
Source Marine Sediment
Geographic Location Barkley Sound, British Columbia
Collection Depth -85 meters

Characterization as a Natural Ansa Macrolide

This compound belongs to the ansamycin (B12435341) class of antibiotics, which are characterized by a macrocyclic structure consisting of an aromatic core bridged by an aliphatic "ansa" chain. ubc.carsc.org Structurally, it is a macrolide containing a naphthoquinone core. researchgate.net The definitive identification of this compound (referred to as compound 2 in the initial report) was accomplished through detailed analysis of its High-Resolution Time-of-Flight Electrospray Ionization Mass Spectrometry (HRTOFESIMS) and extensive 1D and 2D Nuclear Magnetic Resonance (NMR) data. ubc.ca A key structural feature is the amino substituent at the C-3 position of the rifamycin (B1679328) scaffold, a characteristic that distinguishes it and its co-isolated analogue, 3-amino-27-demethoxy-27-hydroxyrifamycin S, as the first naturally occurring ansa macrolides with this modification. ubc.ca

Analysis of Biosynthetic Gene Clusters

The biosynthesis of the rifamycin scaffold is governed by a large, clustered set of genes. nih.govnih.gov The genetic blueprint for ansamycin production is typically encoded in a single biosynthetic gene cluster (BGC). nih.govmdpi.com In the well-studied rifamycin BGC of Amycolatopsis mediterranei, the process is initiated by the synthesis of an unusual starter unit, 3-amino-5-hydroxybenzoic acid (AHBA). nih.govmdpi.com

The core steps in the biosynthesis are as follows:

Starter Unit Formation : A set of at least five genes, including rifK (encoding AHBA synthase), is essential for the creation of the AHBA starter unit. nih.gov

Polyketide Chain Assembly : A large, modular Type I polyketide synthase (PKS), encoded by genes such as rifA through rifE, utilizes the AHBA starter unit to assemble the long aliphatic ansa chain through the sequential addition of acetate and propionate (B1217596) units. nih.govmdpi.comresearchgate.net

Cyclization and Modification : An amide synthase is responsible for the crucial cyclization step, forming the characteristic macrocyclic lactam structure of the ansamycin. mdpi.com Following the creation of the basic framework, numerous other genes within the cluster orchestrate a series of post-PKS modifications, such as oxidations and glycosylations, to produce the final rifamycin analogues. nih.govmdpi.com

While the BGC from Micromonospora sp. RJA4480 has not been as extensively detailed as that of A. mediterranei, comparative genomic analyses show that the core PKS and AHBA synthase regions are highly conserved among different ansamycin-producing actinomycetes. mdpi.com This high degree of conservation strongly suggests that the biosynthesis of this compound follows this established pathway for the formation of its fundamental ansa macrolide structure, with specific tailoring enzymes responsible for the final chemical features, including the defining C-3 amino group.

Key Genes in Rifamycin Biosynthesis Function
rifK and associated genesSynthesis of the 3-amino-5-hydroxybenzoic acid (AHBA) starter unit
rifA-EEncode the modular Type I polyketide synthase (PKS) for ansa chain assembly
Amide Synthase GeneCatalyzes the cyclization of the polyketide chain to form the macrocycle
Post-PKS Modification GenesPerform tailoring reactions (e.g., oxidation, amination) on the rifamycin core

Molecular Mechanism of Action

Inhibition of Bacterial DNA-Dependent RNA Polymerase

The primary molecular target of 3-Aminorifamycin S is the bacterial DNA-dependent RNA polymerase (RNAP), the essential enzyme responsible for transcribing genetic information from DNA to RNA. smolecule.compatsnap.com By targeting this enzyme, this compound effectively halts the production of messenger RNA (mRNA), which in turn prevents the synthesis of proteins necessary for bacterial growth and replication. patsnap.com The ansamycin (B12435341) class of antibiotics, to which this compound belongs, is well-documented for this mode of action. chemicalbook.com

Once bound to the RNAP β-subunit, this compound does not prevent the initial steps of transcription, such as the binding of the polymerase to the DNA promoter and the formation of the first phosphodiester bond. chemicalbook.comkoreamed.org Instead, its mechanism of action is centered on inhibiting the transition from the initiation to the elongation phase of RNA synthesis. researchgate.netembopress.org The antibiotic acts as a steric blockade, physically obstructing the path of the nascent RNA transcript once it reaches a length of two to three nucleotides. researchgate.netembopress.orgkoreamed.org This steric hindrance prevents further extension of the RNA chain, effectively terminating transcription prematurely and leading to the accumulation of short, non-functional RNA fragments. researchgate.netembopress.org

Insights into Molecular Interactions with Enzymatic Targets

Detailed structural and kinetic studies have provided significant insights into the molecular interactions between rifamycins (B7979662), including derivatives like this compound, and the bacterial RNAP. X-ray crystallography of RNAP complexed with rifampicin (B610482), a closely related derivative, has revealed the precise binding pocket on the β-subunit. researchgate.netembopress.org The inhibitor sits (B43327) more than 12 Å away from the catalytic active site but directly in the path of the elongating RNA. researchgate.net The amino group at the 3-position of this compound is a key modification that enhances its biological activity. smolecule.comubc.ca This enhancement is attributed to its ability to improve solubility and potentially engage in additional interactions within the binding pocket, thereby increasing its affinity and inhibitory potency compared to rifamycin (B1679328) S. ubc.ca

Comparative Mechanistic Studies with Other Rifamycin Derivatives

The fundamental mechanism of inhibiting RNA polymerase by sterically blocking the nascent RNA chain is a shared characteristic among rifamycin derivatives. researchgate.net However, variations in the substituent at the 3-position of the rifamycin core can influence the potency and spectrum of activity.

Compound Key Structural Difference from this compound Impact on Mechanism/Activity
Rifampicin Contains a methylpiperazine group at the C-3 position. acs.orgThis modification improves oral bioavailability and potency against Mycobacterium tuberculosis. acs.org The core mechanism of RNAP inhibition remains the same. researchgate.net
Rifabutin (B1679326) Possesses a spiro-imidazoline moiety derived from this compound. mdpi.comIt is effective against Mycobacterium avium complex and works by inhibiting DNA-dependent RNA polymerase. mdpi.com
Rifapentine (B610483) Features a cyclopentyl substituent. acs.orgKnown for its longer half-life, allowing for more intermittent dosing schedules. acs.org It shares the same RNAP inhibitory mechanism. chemicalbook.com
Rifaximin A non-absorbable derivative. acs.orgIts action is localized to the gastrointestinal tract. acs.org
Rifamycin S Lacks the 3-amino group. ubc.caServes as a precursor for many semisynthetic derivatives. mdpi.com The addition of the 3-amino group in this compound significantly enhances antibacterial potency. ubc.ca

Studies have shown that while all these derivatives bind to the same pocket on the RNAP β-subunit, the specific interactions can differ, leading to variations in their activity against wild-type and resistant bacterial strains. embopress.org For instance, some derivatives have shown activity against rifampicin-resistant mutants, suggesting that slight modifications can alter the binding in a way that overcomes certain resistance mutations. iupac.org

Structure Activity Relationships Sar and Chemical Modification Studies

Influence of the 3-Amino Substituent on Biological Efficacy

The introduction of an amino group at the C-3 position of the rifamycin (B1679328) S scaffold is a critical modification that significantly enhances its in vitro antibacterial potency. ubc.ca This enhancement is attributed to the ability of the 3-amino substituent to either form a hydrogen bond with the C-15 amide carbonyl oxygen or to sterically lock the amide conformation at C-2 into an optimal shape for binding to RNA polymerase. ubc.ca

Studies comparing 3-aminorifamycin derivatives to their counterparts lacking the 3-amino group have demonstrated a marked increase in potency against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), E. coli, and Mycobacterium tuberculosis. nih.govresearchgate.netmdpi.com For instance, 3-amino-27-demethoxy-27-hydroxyrifamycin S and 3-aminorifamycin S showed exceptional antibacterial activity, with MIC90 values significantly lower than those of their non-aminated analogues, 27-demethoxy-27-hydroxyrifamycin S and rifamycin S. nih.gov This highlights the crucial role of the 3-amino group in the antimicrobial efficacy of these compounds. nih.gov

The natural occurrence of 3-amino rifamycins (B7979662), such as those isolated from Micromonospora sp., further underscores the evolutionary significance of this structural feature for enhancing antimicrobial activity. ubc.ca

Positional and Substituent Effects on Antimicrobial Potency

The antimicrobial power of this compound derivatives is not solely dependent on the presence of the 3-amino group; the nature and position of other substituents also play a vital role.

Modifications to the acyl moiety attached to the 3-amino group have a profound impact on the antibacterial activity of the resulting derivatives. Research has shown that the nature of the acyl group can significantly influence the compound's potency. nih.gov For example, studies on N-acylated furazan-3-amines revealed that only benzamides exhibited promising activity, and the substitution pattern on their phenyl ring was crucial for both activity and cytotoxicity. nih.gov

In the context of rifamycin derivatives, the replacement of the typical hydrazone unit of rifampicin (B610482) with an amino-alkyl linkage at the C3 position has been explored. ucl.ac.uk This modification, connecting aromatic ring tails to the rifamycin core, has yielded analogues with potent anti-tubercular activity. ucl.ac.uk

The following table summarizes the in vitro activity of some 3-amino rifamycin derivatives against M. tuberculosis.

CompoundMIC90 against M. tuberculosis (µM)
3-amino-27-demethoxy-27-hydroxyrifamycin S0.0009 mdpi.com
This compound0.0008 mdpi.com
Sporalactam B0.06 mdpi.com
27-demethoxy-27-hydroxyrifamycin S0.04 mdpi.com
Rifamycin S0.006 mdpi.com

This table is for illustrative purposes and based on available data.

The interaction between rifamycins and bacterial DNA-dependent RNA polymerase (RNAP) is the basis of their mechanism of action. drugbank.com Substitutions on the phenyl ring of this compound derivatives can significantly affect this binding affinity. Enhanced binding to RNA polymerase can lead to increased potency of the antibiotic.

Molecular modeling studies have suggested that the aromatic tails of novel C3-(N-alkyl-aryl)-aminomethyl rifamycin SV derivatives can establish unique interactions within the RNAP binding pocket. ucl.ac.uk These interactions may differ from those of rifampicin, potentially explaining the activity of these new analogues against rifampicin-resistant strains. ucl.ac.uk The design of rifamycin analogues with specific C3 tails aims to maximize the receptor-ligand binding affinity, thereby enhancing antibiotic activity. tandfonline.com

Design and Synthesis of Novel this compound Derivatives

The promising biological profile of this compound has spurred the design and synthesis of a variety of novel derivatives with the goal of improving potency, expanding the spectrum of activity, and overcoming resistance.

A convenient method for the synthesis of N-substituted aminomethyl derivatives of rifamycin SV involves the use of the Borch procedure with rifaldehyde. nih.gov This method allows for the creation of monoalkyl-aminomethylrifamycins and unsubstituted aminomethylrifamycins, which were not accessible through previous methods. nih.govlookchem.com The synthesis of various 3-amino derivatives, including those with primary, secondary, or tertiary amino groups linked through hydrocarbon chains, has been reported. google.com These synthetic routes have enabled the production of a diverse library of compounds for biological evaluation. nih.gov

Cyclization of certain monoalkylaminomethylrifamycins can lead to the formation of novel N,15-didehydro-15-epi[methano(alkylimino)]rifamycin SV derivatives. nih.gov Another synthetic pathway involves the treatment of this compound with an ammonia (B1221849) solution to yield 3-amino-4-deoxo-4-iminorifamycin S. mdpi.compreprints.org This intermediate can then undergo cyclocondensation with a suitable partner, such as N-isobutyl piperidone, to form spirocyclic imidazoline (B1206853) derivatives like rifabutin (B1679326). mdpi.compreprints.org These cyclization studies open up new avenues for creating structurally complex and potentially more potent rifamycin analogues.

Rational Design Approaches for Optimizing Biological Profiles

The development of new rifamycin derivatives from the this compound scaffold is a prime example of rational drug design, where specific chemical modifications are introduced to enhance biological activity and overcome limitations such as antibiotic resistance. Structure-activity relationship (SAR) studies have been pivotal in guiding these modifications, focusing primarily on the C-3 position of the naphthoquinone core and the ansa chain.

A foundational principle in the SAR of rifamycins is the critical role of the substituent at the C-3 position. The introduction of a simple primary amine at this position, creating this compound, significantly boosts antibacterial potency. Current time information in Bangalore, IN. This enhancement is attributed to the ability of the 3-amino group to either form a hydrogen bond with the C-15 amide carbonyl oxygen or to sterically lock the conformation of the C-2 amide into a shape that is optimal for binding to the target enzyme, bacterial DNA-dependent RNA polymerase (RNAP). ubc.ca Research has further shown that electronegative groups at the C-3 position tend to enhance the activity of rifamycins, whereas electron-donating groups can reduce their efficacy against RNAP. nih.gov

Building on this understanding, medicinal chemists have explored a variety of substitutions at the C-3 position to optimize the biological profile of rifamycins. This compound itself is a crucial intermediate in the synthesis of other potent antibiotics, such as rifabutin. google.com The strategic modification of 3-formylrifamycin SV, a related precursor, led to the development of rifampicin, a cornerstone of tuberculosis therapy. The addition of a methylpiperazine group at the C-3 position in rifampicin overcame the poor oral bioavailability of its parent compound, rifamycin SV, and improved its potency against Mycobacterium tuberculosis. nih.gov

More recent rational design strategies have focused on overcoming the challenge of antibiotic resistance. For instance, to combat rifampicin-resistant strains of M. tuberculosis, novel analogues have been synthesized by appending aminoalkyl-aromatic ring tails to the C-3 position of the rifamycin core. nih.gov In one study, analogues with tryptamine (B22526) and para-methyl-sulfonylbenzylamine C-3 substituents demonstrated superior activity against a rifampicin-resistant strain compared to rifampicin itself. nih.gov In-silico analyses suggested that these new derivatives might adopt a different, and potentially more effective, binding mode within the RNAP binding pocket of both wild-type and mutated forms of the enzyme. nih.gov

Beyond the C-3 position, the ansa chain of the rifamycin molecule has become a key target for rational modification, particularly for tackling resistance mechanisms like the enzymatic inactivation of the antibiotic. In Mycobacterium abscessus, a significant resistance mechanism is the ADP-ribosylation of rifamycins at the C-23 hydroxyl group. nih.gov To counter this, a structure-based approach was used to redesign rifamycins by strategically modifying the ansa chain at the C-25 position. nih.gov The introduction of various carbamate (B1207046) and malonate groups at C-25 on a 3-morpholino rifamycin S scaffold was shown to block this ADP-ribosylation while preserving the antibiotic's ability to bind to its RNAP target. nih.gov This rational redesign resulted in analogues with significantly restored, low nanomolar activity against M. abscessus. nih.gov Further optimization of these C-25 modified compounds has led to preclinical candidates with not only remarkable potency but also improved pharmacokinetic profiles and reduced induction of cytochrome P450 enzymes, a common issue with rifamycins. nih.govpnas.org

The following table summarizes key structure-activity relationships based on modifications to the rifamycin scaffold.

Compound/Derivative Class Key Structural Modification Effect on Biological Profile Primary Rationale/Advantage
This compound Introduction of a primary amino (-NH₂) group at C-3 of Rifamycin S.Significantly enhanced antibacterial potency against various bacteria, including MRSA and M. tuberculosis. Current time information in Bangalore, IN.ubc.caThe amino group can form a hydrogen bond with the C-15 amide or lock the C-2 amide conformation, optimizing RNAP binding. ubc.ca
Rifampicin Addition of a methylpiperazine group via an imine linkage at C-3 of 3-Formylrifamycin SV.Improved potency against M. tuberculosis and good oral bioavailability. nih.govOvercame the limited oral absorption of the parent compound, Rifamycin SV. nih.gov
C-3 Aminoalkyl-Aryl Analogues Appending various aminoalkyl-aromatic tails to the C-3 position of Rifamycin SV.Activity against rifampicin-resistant M. tuberculosis strains. nih.govDesigned to adopt a novel binding mode in the RNAP pocket, circumventing resistance mutations. nih.gov
C-25 Carbamate/Malonate Derivatives Installation of carbamate or malonate groups at the C-25 position of the ansa chain.Overcomes ADP-ribosylation-mediated resistance in M. abscessus. nih.govThe bulky C-25 modification sterically hinders the resistance enzyme (Arr) from inactivating the antibiotic. nih.gov

These examples underscore the power of rational design in the evolution of the rifamycin class of antibiotics. By understanding the detailed molecular interactions between the drug, its bacterial target, and resistance enzymes, researchers can systematically modify the this compound scaffold and its relatives to create next-generation antibiotics with superior biological profiles.

Biological Activities and Cellular Research Applications

Antimicrobial Efficacy in In Vitro Models

In vitro studies have demonstrated that 3-Aminorifamycin S possesses potent antibacterial properties. google.com Its primary mechanism of action, like other rifamycins (B7979662), is the inhibition of bacterial DNA-dependent RNA polymerase, which halts RNA synthesis and, consequently, bacterial replication. The presence of an amino group at the 3-position is noted to enhance its bioactivity and solubility. ubc.ca

Research confirms that this compound and its derivatives exhibit strong antibiotic effects against Mycobacterium tuberculosis. google.comubc.ca The 3-amino substituent on the rifamycin (B1679328) scaffold significantly boosts the compound's potency against M. tuberculosis. ubc.caresearchgate.net Studies have evaluated its performance in inhibiting the growth of this pathogen in broth cultures and within macrophage cells. ubc.ca Furthermore, this compound serves as a key intermediate in the synthesis of other antitubercular drugs, such as rifabutin (B1679326), underscoring its importance in the development of treatments for tuberculosis and other mycobacterial infections. google.com

A significant finding in the evaluation of this compound is its effectiveness against bacterial strains that have developed resistance to other antibiotics. Studies have revealed that the compound maintains activity against strains resistant to rifampicin (B610482), a commonly used antibiotic for treating tuberculosis. This suggests its potential as a developmental candidate for treating resistant infections. Its efficacy extends to other multi-drug resistant (MDR) strains, including methicillin-resistant Staphylococcus aureus (MRSA), where the 3-amino group contributes to enhanced potency. ubc.caresearchgate.net

The antimicrobial activity of this compound is not limited to mycobacteria. It has demonstrated a broad spectrum of action, including efficacy against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. google.comgoogle.com Research has specifically highlighted its potent in vitro inhibition of MRSA and E. coli. ubc.caresearchgate.net Additionally, studies into its anti-biofilm properties indicate its potential to disrupt biofilms formed by Staphylococcus aureus and Pseudomonas aeruginosa, suggesting a wider utility in addressing infections caused by these common pathogens.

The minimum inhibitory concentration (MIC)—the lowest concentration of an antibiotic that prevents visible growth of a bacterium—has been determined for this compound against several key pathogens. idexx.com These values provide a quantitative measure of its potent antimicrobial efficacy. Research findings have established specific MIC values, demonstrating the compound's strong activity at very low concentrations. researchgate.net

Bacterial StrainMIC₉₀ (µg/mL)Reference
Mycobacterium tuberculosis (H37Rv)0.0008 ubc.caresearchgate.net
Methicillin-Resistant Staphylococcus aureus (MRSA, USA300)0.0008 ubc.caresearchgate.net
Escherichia coli (UB1005)0.0001 ubc.caresearchgate.net

Anti-Biofilm Properties in Pathogenic Bacteria

Bacterial biofilms are structured communities of cells enclosed in a self-produced matrix, which can adhere to surfaces and are notoriously resistant to antibiotics. frontiersin.orgcaymanchem.com An emerging area of research for this compound is its potential to combat these resilient bacterial structures.

Studies have highlighted the potential of this compound in disrupting biofilms formed by pathogenic bacteria. Research has shown that the compound can cause significant inhibition of biofilms produced by Staphylococcus aureus and Pseudomonas aeruginosa. Notably, this disruption of biofilm formation was observed at sub-MIC levels, meaning at concentrations lower than those required to inhibit bacterial growth. This suggests a distinct mechanism of action against biofilms that could be valuable in treating chronic infections where biofilm formation is a major complicating factor.

Efficacy at Sub-Inhibitory Concentrations

Research has demonstrated that this compound possesses notable biological activity even at concentrations below its minimum inhibitory concentration (MIC). A key area where this has been observed is in the disruption of biofilms formed by pathogenic bacteria. Studies have highlighted its potential to significantly inhibit biofilms, which are structured communities of bacteria that are notoriously difficult to treat and often contribute to chronic infections. The compound has shown efficacy in disrupting biofilms from bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa at sub-MIC levels, suggesting its utility in addressing infections where biofilm formation is a complicating factor.

Table 1: Biofilm Inhibition at Sub-Inhibitory Concentrations

Bacterial Species Observation
Staphylococcus aureus Significant biofilm inhibition demonstrated at sub-MIC levels.

Interaction Studies with Various Biological Targets

The primary biological target of this compound is the bacterial DNA-dependent RNA polymerase (RNAP). smolecule.com It exerts its antibacterial effect by binding with high specificity to the β subunit of this enzyme. smolecule.comchemicalbook.com This interaction effectively inhibits the initiation of RNA synthesis, which halts bacterial growth and replication. The 3-amino substituent on the rifamycin structure is crucial, as it has been shown to significantly enhance the compound's potency against various bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), Escherichia coli, and Mycobacterium tuberculosis, when compared to analogues lacking this group. ubc.caresearchgate.net

Kinetic studies have been employed to characterize the binding affinity and inhibitory effects of this compound, providing insights into how its structural modifications influence its pharmacodynamics compared to other rifamycins. smolecule.com While its main target is bacterial RNAP, some rifamycin derivatives with different side chains have been shown to inhibit other polymerases, such as the RNA-dependent DNA polymerase (reverse transcriptase) found in oncogenic RNA viruses. iupac.org

Investigations into Metal Ion Interactions and Activity Modulation

Investigations into the role of metal ions in the activity of this compound suggest they may play a part in modulating its biological efficacy. smolecule.com Research indicates that interactions with metal ions could facilitate or enhance the compound's antibacterial actions. smolecule.com While detailed studies specifically on this compound are limited, research on the related compound Rifamycin S shows that it can be readily reduced to its hydroquinone (B1673460) form by iron (II). chemicalbook.com Furthermore, Rifamycin S is capable of forming a detectable complex with Fe(II). chemicalbook.com These interactions with metal ions could potentially influence the compound's redox state and its ability to interact with its biological targets.

Applications in Enzyme Inhibition Studies

Given its mechanism of action, this compound is a significant compound for enzyme inhibition studies, particularly those focused on bacterial RNA polymerase. smolecule.com Its potent and specific inhibition of this enzyme makes it an important tool for studying bacterial transcription and for developing new antibacterial agents. iupac.org The compound's effectiveness against strains resistant to other rifamycins, such as conventional rifampicin, makes it a valuable candidate for research into overcoming antibiotic resistance.

The addition of the 3-amino group enhances its activity against the DNA-dependent RNA polymerase. researchgate.net Comparative studies of its inhibitory concentration (MIC) against various pathogens highlight its potency. For instance, this compound has demonstrated potent activity against MRSA, E. coli, and M. tuberculosis. nih.gov

Table 2: Antimicrobial Activity (MIC) of this compound

Pathogen MIC (μg/mL) Reference
Methicillin-resistant Staphylococcus aureus (MRSA) 0.0008 nih.gov
Escherichia coli 0.0001 nih.gov

These inhibition studies are critical, as the development of rifamycin derivatives has historically been aimed at improving pharmacological properties and overcoming bacterial resistance. acs.org

Antibiotic Resistance Mechanisms and Strategies for Mitigation

Molecular Basis of Bacterial Resistance to Rifamycin (B1679328) Antibiotics

Resistance to rifamycin antibiotics, a cornerstone in the treatment of mycobacterial infections, is a significant clinical concern. The primary mechanism of action for these drugs is the inhibition of bacterial DNA-dependent RNA polymerase (RNAP), which halts transcription and subsequent protein synthesis, ultimately leading to bacterial death. tandfonline.com However, bacteria have evolved sophisticated mechanisms to evade the effects of these potent antibiotics.

The most prevalent form of resistance is acquired resistance, which arises from genetic mutations that alter the drug's target site. reactgroup.org In the case of rifamycins (B7979662), this involves mutations within the gene encoding the β subunit of RNA polymerase (rpoB). tandfonline.commdpi.com A secondary, though clinically significant, mechanism involves enzymatic inactivation of the antibiotic. For instance, some resistant strains of Mycobacterium abscessus produce an ADP-ribosyltransferase that modifies the rifamycin structure, preventing it from binding to its RNAP target. thieme-connect.comnih.govthieme-connect.com

Role of RNA Polymerase Gene Mutations in Resistance

The overwhelming majority of rifamycin resistance, particularly in Mycobacterium tuberculosis, is attributed to specific point mutations in the rpoB gene. asm.orgresearchgate.net These mutations are predominantly located within an 81-base-pair hotspot known as the rifampicin (B610482) resistance-determining region (RRDR), which corresponds to amino acids 507 to 533 in the M. tuberculosis RNAP. nih.govnih.gov

Mutations in this region alter the conformation of the antibiotic's binding pocket on the RNAP, thereby reducing the drug's binding affinity. tandfonline.com The three most common and clinically significant mutations in rifampicin-resistant M. tuberculosis are found at codons 435, 445, and 450 (corresponding to D516, H526, and S531 in Escherichia coli RNAP). asm.orgnih.gov Structural studies have elucidated how these specific amino acid substitutions confer resistance:

S450L (S531L in E. coli) : This is the most prevalent mutation. The substitution of serine with the bulkier leucine (B10760876) residue is thought to cause a disordering of the rifamycin binding pocket upon drug binding, which effectively lowers the antibiotic's affinity. nih.govasm.org

H445Y (H526Y in E. coli) : The substitution of histidine with tyrosine significantly reshapes the binding pocket, creating steric conflicts that largely prevent the rifamycin molecule from binding. nih.govasm.org

D435V (D516V in E. coli) : This mutation does not cause major structural changes but dramatically alters the electrostatic surface of the binding pocket, which is believed to result in decreased affinity for the drug. nih.govasm.org

While effective at conferring resistance, these mutations can sometimes come at a biological cost, reducing the fitness of the bacteria, for example, by decreasing the stability of the RNAP open promoter complex (RPo). asm.org

Mutation (M. tuberculosis)Corresponding Mutation (E. coli)Mechanism of ResistanceClinical Prevalence
S450LS531LDisorders the rifamycin binding interface, reducing drug affinity. nih.govasm.orgAccounts for 40-75% of rifamycin-resistant clinical isolates. asm.org
H445YH526YReshapes the binding pocket, causing significant steric hindrance that prevents drug binding. nih.govasm.orgAccounts for ~36% of clinically isolated rifampin-resistant tuberculosis strains. asm.org
D435VD516VAlters the electrostatic surface of the binding pocket, reducing drug affinity. nih.govasm.orgAccounts for ~9% of clinically isolated rifampin-resistant tuberculosis strains. asm.org

Analysis of Cross-Resistance Patterns Among Rifamycin Derivatives

Cross-resistance, where a single resistance mechanism confers tolerance to multiple drugs within the same class, is a critical factor in antibiotic therapy. Among rifamycin derivatives, the pattern of cross-resistance is complex and often depends on the specific mutation in the rpoB gene.

While some studies report a near-complete cross-resistance between derivatives like rifampin, rifabutin (B1679326), and rifapentine (B610483) for many common mutations, there is also significant evidence of discordant resistance patterns. nih.gov This means that a bacterial strain resistant to one rifamycin may remain susceptible to another. For example, a notable percentage of rifampin-resistant M. tuberculosis isolates (between 13% and 28% in some studies) have been found to be susceptible to rifabutin in vitro. dovepress.com

The specific amino acid substitution dictates the cross-resistance profile. Research on M. tuberculosis has shown that:

Mutations at codon 531 often result in resistance to all tested rifamycin derivatives. nih.gov

Mutations at codon 526 can lead to resistance to either two or four different rifamycins, depending on the specific amino acid change (e.g., a tyrosine substitution confers broad resistance). nih.gov

Mutations at codon 516 (e.g., D516V) can result in resistance to rifampin and rifapentine, while the isolate remains susceptible to rifabutin and rifalazil. nih.govdovepress.com

This variability highlights the importance of detailed molecular diagnostics to guide the choice of rifamycin derivative for treating resistant infections.

rpoB Mutation Site (M. tuberculosis)Amino Acid SubstitutionResistance to RifampinResistance to RifapentineResistance to RifabutinResistance to Rifalazil
Codon 531Ser → LeuResistantResistantResistantResistant
Codon 526His → TyrResistantResistantResistantResistant
His → AspResistantResistantSusceptibleSusceptible
Codon 516Asp → ValResistantResistantSusceptibleSusceptible

Research Strategies for Overcoming Resistance Development

The rise of resistant pathogens necessitates continuous research into new therapeutic strategies. For rifamycins, efforts are focused on designing novel analogues that can evade existing resistance mechanisms and exploring combination therapies that may produce synergistic effects.

Design of Analogues with Altered Resistance Profiles

Rational drug design, informed by structural biology and biochemical studies, is a primary strategy for developing new rifamycin analogues. thieme-connect.com Research has identified key regions of the rifamycin scaffold where chemical modifications can restore or enhance activity against resistant strains.

One promising area is the modification of the C3 position of the naphthoquinone core. tandfonline.com 3-Aminorifamycin S is a key example of a C3-substituted derivative. smolecule.com This compound, which serves as a synthetic intermediate for the clinical drug rifabutin, features an amino group at this position that is reported to enhance its solubility and biological activity. google.comgoogle.com The discovery of natural 3-aminorifamycins produced by marine microorganisms further underscores the potential of this chemical motif. ubc.ca

A second major strategy targets the enzymatic inactivation of rifamycins. To overcome resistance mediated by ADP-ribosyltransferase, which modifies the C23 hydroxyl group on the ansa-chain, researchers have designed analogues with strategic modifications at the nearby C25 position. thieme-connect.comnih.gov By adding bulky functional groups at C25, the vulnerable C23 position is shielded from the inactivating enzyme, restoring potent antibacterial activity against otherwise resistant strains of M. abscessus. thieme-connect.comthieme-connect.com

Exploration of Synergistic Effects in Combination Therapies

Combination therapy, where two or more drugs are administered together, is a well-established strategy to enhance efficacy and combat resistance. The goal of synergy is to achieve a therapeutic effect that is greater than the sum of the effects of the individual drugs. This can occur when the drugs act on different targets or when one drug facilitates the action of another.

For rifamycin derivatives, including potentially this compound, combination with other classes of antibiotics may offer a path to overcoming resistance. For example, research has suggested potential synergistic effects when rifamycins are paired with β-lactam antibiotics. The mechanism could involve one agent increasing the permeability of the bacterial cell wall, thereby allowing the other agent to better reach its intracellular target. The use of antimicrobial peptides (AMPs) as "permeabilizers" to potentiate the activity of antibiotics with intracellular targets is a similar strategy under investigation. frontiersin.org Additionally, studies have shown that certain exogenous amino acids can re-sensitize resistant bacteria to aminoglycoside antibiotics, suggesting that metabolic interventions can be a component of synergistic therapies. nih.gov

Methodological Approaches in Resistance Mechanism Studies (e.g., RNA-seq, qPCR)

Understanding the complex bacterial response to antibiotic pressure requires sophisticated molecular tools. High-throughput sequencing and gene expression analysis techniques are central to modern research on antibiotic resistance.

RNA sequencing (RNA-seq) is a powerful, unbiased method used to profile the entire transcriptome of a bacterium under various conditions, such as exposure to an antibiotic. alitheagenomics.com By comparing the gene expression profiles of treated versus untreated bacteria, or resistant versus susceptible strains, researchers can identify genes and entire pathways that are up- or down-regulated in response to the drug. This can reveal novel resistance mechanisms, stress responses, and potential new drug targets. researchgate.net For example, RNA-seq can quantify the expression of efflux pump genes or enzymes involved in drug inactivation. reactgroup.orgmdpi.com

Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR) is a highly sensitive and specific technique used to measure the expression level of a targeted set of genes. frontiersin.org In the context of resistance studies, RT-qPCR is often used to validate the findings from a broader RNA-seq experiment. researchgate.net For instance, if RNA-seq data suggests that a particular efflux pump gene is overexpressed in a resistant strain, RT-qPCR can be used to precisely and reliably quantify that increase in expression. It is considered a gold standard for gene expression quantification due to its accuracy and reproducibility. frontiersin.org

Together, these methodologies provide a comprehensive view of the genetic and transcriptional changes that underpin antibiotic resistance, guiding the development of next-generation drugs and therapeutic strategies.

Broader Research Applications and Future Academic Directions

Role as a Lead Compound for Novel Antibiotic Development

3-Aminorifamycin S serves as a crucial lead compound and synthetic intermediate in the development of new antibiotics. smolecule.com Its structure, featuring an amino group at the C-3 position of the rifamycin (B1679328) S core, presents a key site for chemical modification. smolecule.comnih.gov This functional group enhances the compound's biological activity and allows for the synthesis of a diverse range of derivatives aimed at improving pharmacological properties and overcoming bacterial resistance. smolecule.comacs.org

One of the most notable applications is its role as an intermediate in the synthesis of rifabutin (B1679326), a clinically important drug used in the treatment of tuberculosis, particularly in patients with HIV/AIDS. google.commdpi.comgoogle.com The synthesis of rifabutin from this compound underscores the latter's value in creating potent antimicrobial agents. mdpi.com

Researchers have actively explored the C-3 position to generate novel analogues. By replacing the typical hydrazone unit found in rifampicin (B610482) with an amino-alkyl linkage, scientists have appended various aminoalkyl-aromatic tails to the rifamycin core. nih.gov This strategy aims to create derivatives with improved efficacy against drug-resistant bacterial strains. For example, the introduction of certain aromatic tails has yielded compounds with significant activity against rifampicin-resistant Mycobacterium tuberculosis.

Table 1: Examples of Antibiotic Development from this compound

Derivative/Analogue Modification from this compound Therapeutic Target/Significance
Rifabutin Cyclocondensation with N-isobutyl piperidone (via an imino intermediate) mdpi.com Treatment of tuberculosis and Mycobacterium avium complex (MAC) infections. mdpi.comgoogle.com
C3-(N-benzyl)-aminomethyl derivative Reductive amination with benzaldehyde (B42025) Active against rifampicin-resistant M. tuberculosis with RpoB-S522L mutations.

Utility in Fundamental Studies of Antibiotic Resistance Evolution

The challenge of antimicrobial resistance, especially in pathogens like Mycobacterium tuberculosis, drives much of the research involving this compound. Resistance to the widely used rifampicin most commonly arises from mutations in the bacterial RNA polymerase gene (rpoB). acs.org this compound and its derivatives are invaluable tools for studying these resistance mechanisms and for designing strategies to circumvent them. smolecule.com

By synthesizing novel analogues and testing them against a panel of rifampicin-resistant clinical isolates, researchers can probe the structural and functional consequences of specific rpoB mutations. Studies have utilized strains with mutations at key positions like S522L, S531L, and H455D to evaluate the effectiveness of new compounds. nih.gov The success of certain C-3 modified analogues in inhibiting these resistant strains demonstrates that the rifamycin scaffold can be altered to overcome common resistance pathways. nih.gov

Furthermore, detailed in silico molecular modeling of how these new analogues bind to both wild-type and mutated RNA polymerase provides fundamental insights into the molecular basis of resistance. nih.gov These studies have shown that some novel derivatives can occupy a different space within the enzyme's binding pocket compared to rifampicin, suggesting a distinct, and possibly more robust, mode of interaction that is less affected by resistance-conferring mutations. nih.gov This line of inquiry is essential for understanding the evolution of antibiotic resistance and for the rational design of next-generation drugs.

Applications in Cellular Biology Research

In the realm of cellular biology, this compound functions as a specific inhibitor of bacterial DNA-dependent RNA polymerase (RNAP). smolecule.com This enzyme is central to the process of transcription, where the genetic information in DNA is copied into RNA. By potently and specifically blocking this process in bacteria, this compound and its parent class of rifamycins (B7979662) serve as powerful tools to study bacterial gene expression. drugbank.comnih.gov

Its utility extends to research on:

Transcription Initiation: The binding of rifamycins to RNAP blocks the synthesis of RNA transcripts, specifically inhibiting the initiation phase. drugbank.com This allows researchers to dissect the steps involved in the formation of the transcription initiation complex and the transition to a productive elongation complex.

Structure-Function Studies of RNAP: The synthesis of various derivatives from this compound and the analysis of their binding affinities and inhibitory effects on RNAP help to map the enzyme's active site. smolecule.com Kinetic studies and molecular modeling with these analogues provide a detailed picture of how structural modifications influence the drug-target interaction. smolecule.comnih.gov

Bacterial Physiology: By arresting transcription, researchers can study the downstream effects on all aspects of bacterial cell biology, including protein synthesis, cell division, and stress responses, providing a holistic view of how bacteria function and respond to antibiotic pressure.

Future Perspectives in the Development of Rifamycin Analogues and Antimicrobial Research

The future of this compound in antimicrobial research is promising and multifaceted. The discovery that this compound, long produced by semi-synthesis, also exists as a natural product from Micromonospora species opens new avenues for discovery. ubc.camdpi.comresearchgate.net It validates the evolutionary significance of the 3-amino substitution for enhancing antibacterial potency and suggests that further exploration of microbial secondary metabolites could yield novel and potent rifamycin analogues. ubc.ca

Future research directions are likely to focus on:

Rational Drug Design: Leveraging the established importance of the C-3 amino group, computational and medicinal chemists will continue to design and synthesize novel derivatives. The goal is to create analogues that not only overcome existing resistance but also possess improved pharmacokinetic properties. smolecule.comnih.gov

Combating "Hypervirulent" Strains: Analogues are being screened against highly virulent and drug-resistant strains of M. tuberculosis, such as the HN-878 strain, to ensure that new drug candidates are effective against the most challenging clinical threats. nih.gov

Biosynthetic Engineering: With the identification of the biosynthetic gene clusters responsible for producing natural 3-amino rifamycins, there is potential for genetic manipulation of producer strains to create novel structures that are not easily accessible through chemical synthesis. ubc.canih.gov

Combination Therapies: Research into combining this compound derivatives with other classes of antibiotics may reveal synergistic effects that can enhance efficacy and reduce the likelihood of resistance development.

Q & A

Q. How can researchers address variability in experimental data for this compound’s stability profiles?

  • Methodological Answer : Perform accelerated stability studies (40°C/75% RH) with HPLC monitoring. Use statistical tools (ANOVA, Grubbs’ test) to identify outliers. Report confidence intervals (95% CI) and justify significant figures based on instrument precision (e.g., ±0.1 mg/mL) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.